

A Comparative Analysis of Ortho, Meta, and Para Isopropylbenzaldehyde Isomers for Researchers

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Compound of Interest

Compound Name: *2-Isopropylbenzaldehyde*

Cat. No.: *B3021911*

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An in-depth guide to the physicochemical properties, spectroscopic signatures, and chemical reactivity of ortho-, meta-, and para-isopropylbenzaldehyde, complete with experimental protocols and comparative data to aid researchers and professionals in drug development and chemical synthesis.

The positional isomerism of the isopropyl group on the benzaldehyde ring significantly influences the physical, chemical, and biological properties of the resulting compound. This guide provides a comprehensive comparative study of ortho-, meta-, and para-isopropylbenzaldehyde, offering a valuable resource for researchers in medicinal chemistry, materials science, and organic synthesis.

Physicochemical Properties: A Comparative Overview

The substitution pattern of the isopropyl group on the aromatic ring impacts key physical properties such as boiling point, density, and refractive index. The para-isomer, commonly known as cuminaldehyde, is the most well-characterized of the three. While experimental data for the ortho and meta isomers is less abundant, available information and predicted values provide a basis for comparison.

Property	Ortho- Isopropylbenzalde hyde	Meta- Isopropylbenzalde hyde	Para- Isopropylbenzalde hyde (Cuminaldehyde)
CAS Number	6502-22-3[1]	34246-57-6[2][3]	122-03-2[4][5][6][7][8] [9][10]
Molecular Formula	C ₁₀ H ₁₂ O[1]	C ₁₀ H ₁₂ O[2][3]	C ₁₀ H ₁₂ O[4][5][9]
Molecular Weight	148.20 g/mol [2][11]	148.20 g/mol [2][3][12]	148.20 g/mol [13]
Appearance	Liquid[14]	Colorless to light yellow liquid/solid[12] [15]	Colorless to pale yellow liquid[13]
Boiling Point	Not available	95-97 °C[15]	235-236 °C at 760 mmHg[8][13][16]
Density	Not available	0.980 g/cm ³ (Predicted)[15]	0.977 - 0.981 g/mL at 20-25 °C[13]
Refractive Index	Not available	Not available	1.527 - 1.534[13]
Solubility	Not available	Not available	Insoluble in water; soluble in ethanol and ether[13][16]

Spectroscopic Characterization

Spectroscopic analysis is fundamental for the unambiguous identification and characterization of these isomers. The following sections detail the key features in their NMR, IR, and Mass spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms within each isomer, respectively. The substitution pattern directly influences the chemical shifts and splitting patterns of the aromatic protons.

¹H NMR Data

Isomer	Aldehyde Proton (s, 1H)	Aromatic Protons (m)	Isopropyl CH (septet, 1H)	Isopropyl CH ₃ (d, 6H)
Ortho	~10.3 ppm	~7.3-7.8 ppm	~3.4 ppm	~1.2 ppm
Meta	~9.9 ppm	~7.4-7.8 ppm	~3.0 ppm	~1.3 ppm
Para	~9.96 ppm	~7.42 (d), 7.86 (d) ppm	~3.06 ppm	~1.24-1.31 ppm

¹³C NMR Data

Isomer	C=O	Aromatic C-CHO	Aromatic C- isopropyl	Aromatic C-H	Isopropyl CH	Isopropyl CH ₃
Ortho	~193 ppm	~134 ppm	~150 ppm	~126-133 ppm	~29 ppm	~24 ppm
Meta	~192 ppm	~137 ppm	~149 ppm	~127-134 ppm	~34 ppm	~24 ppm
Para	~191.9 ppm	~134.6 ppm	~156.2 ppm	~127.1, 129.9 ppm	~34.5 ppm	~23.6 ppm

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the key functional groups present in the isomers. All three isomers will exhibit a strong characteristic absorption band for the aldehyde carbonyl (C=O) stretch and C-H stretches for the aldehyde, aromatic, and isopropyl groups.

Isomer	C=O Stretch (Aldehyde)	C-H Stretch (Aromatic)	C-H Stretch (Aliphatic)
Ortho	~1690-1710 cm ⁻¹	~3000-3100 cm ⁻¹	~2870-2960 cm ⁻¹
Meta	~1690-1710 cm ⁻¹	~3000-3100 cm ⁻¹	~2870-2960 cm ⁻¹
Para	~1690-1710 cm ⁻¹	~3000-3100 cm ⁻¹	~2870-2960 cm ⁻¹

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the isomers. All three isomers will have the same molecular ion peak (M^+) at m/z 148. The fragmentation patterns may show subtle differences due to the different substitution patterns. A common fragment corresponds to the loss of the isopropyl group (m/z 105) or the formyl group (m/z 119).

Chemical Reactivity

The position of the isopropyl group, an electron-donating group, influences the reactivity of both the aromatic ring and the aldehyde functional group.

- **Electrophilic Aromatic Substitution:** The isopropyl group is an activating group and directs incoming electrophiles to the ortho and para positions relative to itself. This means that the reactivity of the aromatic ring towards electrophiles will be higher than that of benzaldehyde.
- **Nucleophilic Addition to the Carbonyl Group:** The electron-donating nature of the isopropyl group slightly reduces the electrophilicity of the carbonyl carbon, making the isopropylbenzaldehyde isomers slightly less reactive towards nucleophiles than benzaldehyde. Steric hindrance from the ortho-isopropyl group is expected to significantly decrease the rate of nucleophilic attack compared to the meta and para isomers.
- **Oxidation and Reduction:** Similar to other benzaldehydes, the aldehyde group in all three isomers can be readily oxidized to the corresponding carboxylic acid or reduced to the corresponding benzyl alcohol.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for accurate research. Below are generalized procedures for the synthesis and analysis of isopropylbenzaldehyde isomers.

Synthesis of Isopropylbenzaldehyde Isomers

A common method for the synthesis of isopropylbenzaldehydes is the formylation of cumene (isopropylbenzene). Depending on the reaction conditions and catalysts used, different ratios of the isomers can be obtained.

General Procedure for Formylation of Cumene:

- To a cooled and stirred solution of cumene in a suitable solvent (e.g., dichloromethane), add a Lewis acid catalyst (e.g., AlCl_3 or TiCl_4).
- Slowly introduce a formylating agent, such as dichloromethyl methyl ether or a mixture of carbon monoxide and HCl (Gattermann-Koch reaction).
- Maintain the reaction at a controlled temperature for a specified period.
- Quench the reaction by carefully adding it to ice-water.
- Separate the organic layer, wash it with a mild base (e.g., sodium bicarbonate solution) and then with brine.
- Dry the organic layer over an anhydrous drying agent (e.g., MgSO_4), filter, and concentrate under reduced pressure.
- Purify the resulting mixture of isomers using column chromatography or fractional distillation to isolate the desired ortho, meta, or para isomer.

Spectroscopic Analysis

NMR Spectroscopy:

- Sample Preparation: Dissolve approximately 10-20 mg of the purified isomer in about 0.6 mL of a deuterated solvent (e.g., CDCl_3) in an NMR tube.
- Data Acquisition: Acquire ^1H and ^{13}C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy:

- Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
- Data Acquisition: Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
- Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

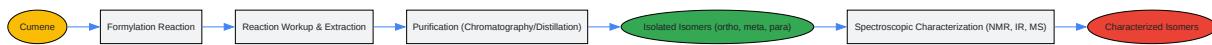
Mass Spectrometry:

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and analysis.
- Ionization: Use a suitable ionization technique, such as electron ionization (EI).
- Data Analysis: Analyze the resulting mass spectrum to determine the molecular ion peak and the fragmentation pattern.

Visualizing Isomeric Structures and Synthetic Workflow

The following diagrams, created using the DOT language, illustrate the structural differences between the isomers and a general workflow for their synthesis and characterization.

Caption: Chemical structures of ortho, meta, and para isopropylbenzaldehyde.



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Caption: General workflow for the synthesis and characterization of isopropylbenzaldehyde isomers.

Conclusion

This comparative guide provides a foundational understanding of the key differences and similarities between ortho-, meta-, and para-isopropylbenzaldehyde. The presented data and experimental protocols are intended to assist researchers in the rational design of experiments, the interpretation of analytical data, and the development of new synthetic methodologies and bioactive molecules. Further experimental investigation into the properties and reactivity of the ortho and meta isomers is warranted to build a more complete and comparative dataset.

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